molecular formula C70H110N20O22S B140544 L-Methioninamide, L-alpha-aspartyl-L-alpha-aspartyl-L-alanyl-L-seryl-L-alpha-aspartyl-L-arginyl-L-alanyl-L-lysyl-L-lysyl-L-phenylalanyl-L-tyrosylglycyl-L-leucyl- CAS No. 132151-82-7

L-Methioninamide, L-alpha-aspartyl-L-alpha-aspartyl-L-alanyl-L-seryl-L-alpha-aspartyl-L-arginyl-L-alanyl-L-lysyl-L-lysyl-L-phenylalanyl-L-tyrosylglycyl-L-leucyl-

Cat. No. B140544
M. Wt: 1615.8 g/mol
InChI Key: DCKAAUBVYDKFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex peptide, which is a chain of amino acids linked by peptide bonds . Peptides are commonly found in every cell and tissue and perform a wide range of essential functions.


Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. Each amino acid has a central carbon atom, an amino group, a carboxyl group, and a unique side chain . The peptide’s properties and function are largely determined by the nature of these side chains.


Chemical Reactions Analysis

Peptides can participate in a variety of chemical reactions, most notably peptide bond formation and cleavage. They can also undergo side chain reactions depending on the functional groups present in the amino acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide depend on its amino acid sequence and the nature of its side chains. These properties can include solubility, stability, and reactivity .

properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H110N20O22S/c1-36(2)28-47(66(109)82-43(57(74)100)23-27-113-5)81-53(93)34-78-61(104)48(30-40-19-21-41(92)22-20-40)87-67(110)49(29-39-14-7-6-8-15-39)88-64(107)45(17-10-12-25-72)84-63(106)44(16-9-11-24-71)83-58(101)37(3)79-62(105)46(18-13-26-77-70(75)76)85-68(111)51(33-56(98)99)89-69(112)52(35-91)90-59(102)38(4)80-65(108)50(32-55(96)97)86-60(103)42(73)31-54(94)95/h6-8,14-15,19-22,36-38,42-52,91-92H,9-13,16-18,23-35,71-73H2,1-5H3,(H2,74,100)(H,78,104)(H,79,105)(H,80,108)(H,81,93)(H,82,109)(H,83,101)(H,84,106)(H,85,111)(H,86,103)(H,87,110)(H,88,107)(H,89,112)(H,90,102)(H,94,95)(H,96,97)(H,98,99)(H4,75,76,77)/t37-,38-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKAAUBVYDKFGM-OBNUCGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H110N20O22S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1615.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Methioninamide, L-alpha-aspartyl-L-alpha-aspartyl-L-alanyl-L-seryl-L-alpha-aspartyl-L-arginyl-L-alanyl-L-lysyl-L-lysyl-L-phenylalanyl-L-tyrosylglycyl-L-leucyl-

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